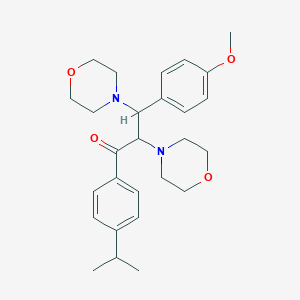
(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H8FIOS. It is characterized by the presence of a fluorine, iodine, and methoxy group attached to a phenyl ring, along with a methylsulfane group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, facilitating the synthesis of complex aromatic compounds.
Industrial Production Methods
Industrial production of (2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfur atom in the methylsulfane group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the iodine atom.
Oxidation Products: Sulfoxides and sulfones derived from the oxidation of the methylsulfane group.
Coupling Products: Complex aromatic compounds formed through further coupling reactions.
Aplicaciones Científicas De Investigación
(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The fluorine, iodine, and methoxy groups can participate in various chemical interactions, while the methylsulfane group can undergo oxidation or reduction, affecting the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as in chemical synthesis or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Similar structure but lacks the iodine atom.
(2-Fluoro-3-iodo-5-methoxyphenyl)(methyl)sulfane: Similar structure with different positions of the substituents.
(2-Fluoro-5-iodo-3-(methoxymethyl)phenyl)(methyl)sulfane: Similar structure with an additional methoxymethyl group.
Uniqueness
(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both fluorine and iodine atoms on the phenyl ring, along with the methoxy and methylsulfane groups, makes it a versatile compound for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C8H8FIOS |
|---|---|
Peso molecular |
298.12 g/mol |
Nombre IUPAC |
2-fluoro-5-iodo-1-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8FIOS/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,1-2H3 |
Clave InChI |
BXQGWTBAYXMZRM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)I)SC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,5-Difluoro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14018554.png)

![Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate](/img/structure/B14018580.png)



![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)




![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)

![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
